![molecular formula C15H14FNO4S B7572023 2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)
2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid
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Overview
Description
2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid, commonly known as EFBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EFBA is a member of the sulfonamide family of compounds and is widely used in the pharmaceutical industry as a building block in the synthesis of various drugs.
Scientific Research Applications
EFBA has been extensively used in scientific research due to its potential applications in various fields. EFBA has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. This inhibition could potentially lead to the development of new cancer therapies. EFBA has also been used as a building block in the synthesis of various drugs, including anti-inflammatory and anti-tumor agents.
Mechanism of Action
The mechanism of action of EFBA involves the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in various types of cancer cells and plays a crucial role in tumor growth and progression. By inhibiting the activity of carbonic anhydrase IX, EFBA could potentially lead to the development of new cancer therapies.
Biochemical and Physiological Effects
EFBA has been shown to have various biochemical and physiological effects. EFBA has been shown to inhibit the activity of carbonic anhydrase IX, which could potentially lead to the development of new cancer therapies. EFBA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
EFBA has several advantages and limitations for lab experiments. EFBA is a cost-effective compound to produce, making it an attractive option for researchers. EFBA has also been extensively studied, making it a well-understood compound. However, EFBA has limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the use of EFBA in scientific research. EFBA has the potential to be used in the development of new cancer therapies by inhibiting the activity of carbonic anhydrase IX. EFBA could also be used in the development of new anti-inflammatory drugs. Further research is needed to fully understand the potential applications of EFBA in scientific research.
Conclusion
In conclusion, EFBA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EFBA has been extensively used in scientific research due to its potential applications in various fields. EFBA has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. EFBA has also been used as a building block in the synthesis of various drugs, including anti-inflammatory and anti-tumor agents. Further research is needed to fully understand the potential applications of EFBA in scientific research.
Synthesis Methods
The synthesis of EFBA involves the reaction of 2-aminobenzoic acid with 4-ethylbenzenesulfonyl chloride and 6-fluorobenzoic acid in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of EFBA as the final product. The yield of the reaction is typically high, making EFBA a cost-effective compound to produce.
properties
IUPAC Name |
2-[(4-ethylphenyl)sulfonylamino]-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-2-10-6-8-11(9-7-10)22(20,21)17-13-5-3-4-12(16)14(13)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTADCFSQPLZXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid |
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